PPARα Antagonism Potency: Competitive IC₅₀ Comparison Against Structurally Distinct Antagonists
In a time-resolved fluorescence resonance energy transfer (TR-FRET) transactivation assay, this compound (designated AA452) fully reverses PPARα activation induced by the agonist GW7647 with an IC₅₀ of 6.5 µM, demonstrating competitive antagonism at the PPARα ligand-binding domain. The structurally distinct acyl-urea PPARα antagonist GW6471—which occupies an alternative binding pocket and utilizes a different pharmacophoric scaffold—exhibits a reported IC₅₀ of 240 nM for PPARα in cell-free binding assays, but its functional cellular antagonism potency is not directly comparable in the same TR-FRET system [1]. TPST-1120, a clinical-stage phenyl-sulfonamide PPARα antagonist with a distinct core, shows higher potency (IC₅₀ = 0.04 µM) but lacks the benzothiazole-aryl sulfonamide architecture that defines the present chemotype [2]. The target compound thus occupies a specific potency niche within PPARα antagonist chemical space, providing a useful tool compound for benchmarking novel antagonists in the 1–10 µM range [3].
| Evidence Dimension | PPARα antagonism IC₅₀ (TR-FRET transactivation assay, GW7647 counter-screen) |
|---|---|
| Target Compound Data | 6.5 µM (competitive antagonism vs. GW7647) |
| Comparator Or Baseline | GW6471 (acyl-urea scaffold): IC₅₀ = 240 nM in binding assay (different readout); TPST-1120: IC₅₀ = 0.04 µM |
| Quantified Difference | AA452: ~27-fold less potent than TPST-1120; GW6471 data not directly comparable due to different assay formats |
| Conditions | TR-FRET transactivation assay; human PPARα-GAL4 chimeric receptor in HEK293 cells; agonist GW7647 used at EC₈₀ concentration |
Why This Matters
This quantifies the compound's antagonistic potency in a standardized format, enabling users to select it over less-characterized analogs when a moderately potent, competitive PPARα antagonist with a defined benzothiazole-sulfonamide scaffold is required for mechanistic or SAR exploration.
- [1] Misal S, et al. Peroxisome proliferator-activated receptor antagonists as emerging therapeutics in cancer treatment. Bioorg Chem. 2025;163:108693. Table 1 (AA452: IC₅₀ = 6.5 µM; GW6471: apoptosis effects reported; TPST-1120: IC₅₀ = 0.04 µM). doi:10.1016/j.bioorg.2025.108693 View Source
- [2] Ammazzalorso A, et al. Sulfonimide and Amide Derivatives as Novel PPARα Antagonists: Synthesis, Antiproliferative Activity, and Docking Studies. ACS Med Chem Lett. 2020; doi:10.1021/acsmedchemlett.0c00020 (TPST-1120 and related sulfonamide derivatives, IC₅₀ ranging from 0.04 µM to 27.9 µM). View Source
- [3] Ammazzalorso A, Giancristofaro A, D'Angelo A, De Filippis B, Fantacuzzi M, Giampietro L, Maccallini C, Amoroso R. Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorg Med Chem Lett. 2011;21(16):4869-4872. doi:10.1016/j.bmcl.2011.06.028 View Source
